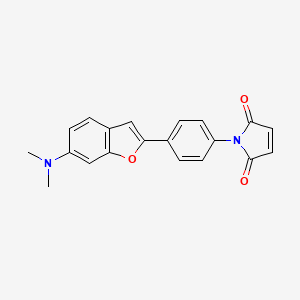

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide

Vue d'ensemble

Description

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is a chemical compound with the molecular formula C20H16N2O3 and a molecular weight of 332.35 g/mol . It is known for its unique structure, which includes a benzofuran ring and a maleimide group, making it a valuable compound in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide typically involves the reaction of 6-dimethylaminobenzofuran with a suitable maleimide derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Pharmaceutical Development

Targeting Cancer Cells

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been explored for its potential in drug development, particularly in targeting cancer cells. Its ability to selectively bind to specific proteins enhances therapeutic efficacy, making it a valuable candidate in the synthesis of novel anticancer drugs .

Case Study: Drug Synthesis

In a study by Cavrini et al., the compound was utilized in the synthesis of drug candidates aimed at improving selectivity towards cancerous cells while minimizing side effects. The results indicated that derivatives of this compound exhibited enhanced binding affinity to tumor markers, suggesting promising applications in targeted therapy .

Polymer Chemistry

Crosslinking Agent

In polymer chemistry, this compound serves as a crosslinking agent that improves the thermal stability and mechanical properties of polymers. This is crucial for applications in industries such as automotive and aerospace where material performance is paramount .

| Property | Before Crosslinking | After Crosslinking |

|---|---|---|

| Thermal Stability | Low | High |

| Mechanical Strength | Moderate | Enhanced |

| Application Suitability | Limited | Expanded |

Bioconjugation

Targeted Drug Delivery Systems

The compound is extensively used in bioconjugation techniques to create targeted drug delivery systems. This application allows for precise treatment of diseases while minimizing adverse effects associated with conventional therapies .

Example Application

A research project demonstrated the effectiveness of using this compound in conjugating therapeutic agents to antibodies, resulting in increased specificity and reduced systemic toxicity during treatment protocols .

Fluorescent Probes

Biological Imaging

this compound is utilized in the development of fluorescent probes for biological imaging. These probes aid researchers in visualizing cellular processes in real-time, thus facilitating advancements in cellular biology and medical diagnostics .

| Application Area | Detection Method | Sensitivity Level |

|---|---|---|

| Cellular Imaging | Fluorescence Microscopy | High |

| Biomolecule Tracking | HPLC | Ultra-sensitive |

Analytical Chemistry

Detection of Biomolecules

In analytical chemistry, this compound plays a crucial role in detecting specific biomolecules through various assays. Its high sensitivity and selectivity make it suitable for applications such as measuring thiol concentrations, which are important biomarkers for numerous diseases .

Research Findings on Thiol Detection

A significant study highlighted the use of this compound as a thiol-selective reagent, demonstrating its effectiveness in high-performance liquid chromatography (HPLC). The study reported a detection limit significantly lower than traditional methods, enhancing its applicability in clinical diagnostics .

Mécanisme D'action

The mechanism of action of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other benzofuran derivatives and maleimide-containing molecules, such as:

- N-(4-(2-(6-Methylamino)benzofuranyl)phenyl)maleimide

- N-(4-(2-(6-Ethylamino)benzofuranyl)phenyl)maleimide

Uniqueness

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is unique due to its specific combination of a benzofuran ring and a maleimide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide, often abbreviated as DBPM, is a compound that has garnered attention in the field of biological research due to its unique properties and potential applications. This article explores its biological activity, including its interactions with thiols, detection methods, and implications in various biological systems.

Chemical Structure and Properties

DBPM is characterized by the molecular formula . Its structure features a maleimide moiety which is crucial for its reactivity with thiol groups. This reactivity is leveraged in various biochemical assays to study thiol-containing compounds.

Biological Activity

1. Thiol Detection:

DBPM acts as a specific fluorogenic reagent for thiol groups. It has been utilized in high-performance liquid chromatography (HPLC) coupled with chemiluminescence detection to quantify biological thiols such as glutathione and cysteine. The reaction conditions typically involve heating at 60°C for 30 minutes at pH 8.5, resulting in stable fluorescent derivatives that can be detected with high sensitivity .

2. Applications in Research:

- Detection Limits: The method employing DBPM allows for the detection of thiols in concentrations ranging from 500 fmol to 2 pmol per 100 µL. For instance, glutathione and cysteine were detected at levels of 5 pmol/100 µL and 3 pmol/100 µL respectively .

- Biological Samples: This technique has been successfully applied to biological samples, including rat liver tissues, demonstrating its utility in physiological studies .

Case Studies

Case Study 1: Thiol Quantification in Biological Systems

In a study using rat liver samples, researchers quantified glutathione levels using DBPM as a labeling agent. The average concentration of glutathione was found to be , while cysteine was . This study highlights the effectiveness of DBPM in detecting and quantifying thiols in complex biological matrices.

Case Study 2: Application in Drug Development

DBPM's ability to label thiols has implications in drug development, particularly for compounds that interact with cellular redox states. By understanding how drugs affect thiol levels, researchers can gain insights into their mechanisms of action and potential side effects.

Research Findings

Research indicates that the reactivity of DBPM with thiols can be influenced by various factors including pH and temperature. Optimal conditions have been established to ensure maximum labeling efficiency, which is critical for accurate quantification in biological assays .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Molecular Formula | |

| Detection Method | HPLC-Chemiluminescence |

| Detection Range | 500 fmol - 5 pmol/100 µL |

| Sample Types | Biological tissues (e.g., rat liver) |

| Thiol Quantification | Glutathione: |

| Cysteine: |

Propriétés

IUPAC Name |

1-[4-[6-(dimethylamino)-1-benzofuran-2-yl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-21(2)16-8-5-14-11-17(25-18(14)12-16)13-3-6-15(7-4-13)22-19(23)9-10-20(22)24/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJNRLOLSDAAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143702 | |

| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101046-20-2 | |

| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101046202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.